4-Methyl-2-pentene

説明

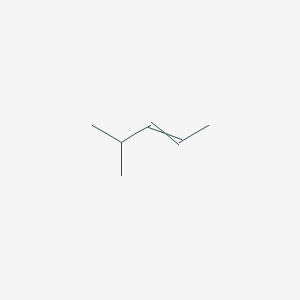

Structure

3D Structure

特性

IUPAC Name |

4-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAQJENWWYGFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074302 | |

| Record name | 4-Methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylpent-2-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

207.0 [mmHg] | |

| Record name | 4-Methylpent-2-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4461-48-7 | |

| Record name | 4-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Relative Stability of (E)-4-methyl-2-pentene and (Z)-4-methyl-2-pentene

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the geometric isomers (E)-4-methyl-2-pentene and (Z)-4-methyl-2-pentene. The document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deep understanding of the core principles governing the stability of these alkenes.

Core Principle: Steric Hindrance and Alkene Stability

The fundamental principle determining the relative stability of (E) and (Z) isomers of 4-methyl-2-pentene is steric hindrance. In organic chemistry, steric hindrance refers to the repulsive forces between electron clouds of atoms or groups of atoms that are in close proximity.[1] Trans (E) isomers are generally more stable than their cis (Z) counterparts because the substituent groups on the double bond are positioned on opposite sides, minimizing steric strain.[2][3] Conversely, in cis (Z) isomers, these groups are on the same side, leading to increased molecular crowding and repulsion.[4][5] This increased strain results in a higher energy state and, consequently, lower stability for the (Z) isomer.[3][4] The magnitude of this energy difference is proportional to the size of the interacting groups.[4]

Quantitative Thermodynamic Data

The relative stabilities of (E)- and (Z)-4-methyl-2-pentene can be quantified through thermodynamic parameters such as the enthalpy of isomerization and the heat of hydrogenation. The following table summarizes key experimental data.

| Thermodynamic Parameter | Reaction | Value (kJ/mol) | Phase | Method | Reference |

| Enthalpy of Isomerization (ΔrH°) | (E)-4-methyl-2-pentene ⇌ (Z)-4-methyl-2-pentene | 3.64 ± 0.75 | Gas | Equilibrium (Eqk) | Radyuk, Kabo, et al., 1972[6] |

| Heat of Hydrogenation (ΔrH°) | (Z)-4-methyl-2-pentene + H₂ → 2-methylpentane | -116.9 ± 0.38 | Liquid | Calorimetry (Chyd) | Rogers, Crooks, et al., 1987[6] |

| Heat of Hydrogenation (ΔrH°) | (Z)-4-methyl-2-pentene + H₂ → 2-methylpentane | -114 | Liquid | Calorimetry (Chyd) | Turner, Nettleton, et al., 1958[6] |

The positive enthalpy of isomerization indicates that the conversion of the (E) isomer to the (Z) isomer is an endothermic process, confirming that (E)-4-methyl-2-pentene is the more stable isomer by 3.64 kJ/mol in the gas phase.[6] A lower (less negative) heat of hydrogenation for the (E) isomer would also support its greater stability, as less energy is released upon its conversion to the corresponding alkane.[2][7]

Experimental Protocols

The determination of the thermodynamic data presented above relies on precise experimental methodologies, primarily gas-phase equilibrium studies and calorimetry.

3.1 Gas-Phase Equilibrium for Isomerization Enthalpy

This method involves establishing a chemical equilibrium between the (E) and (Z) isomers at a specific temperature and then determining the equilibrium constant.

-

Apparatus: A typical setup includes a temperature-controlled reactor, often a flow reactor packed with a catalyst to facilitate isomerization, connected to a gas chromatography (GC) system for quantitative analysis of the equilibrium mixture.[8]

-

Procedure:

-

A pure sample of either (E)- or (Z)-4-methyl-2-pentene is passed through the heated reactor containing an isomerization catalyst (e.g., a bifunctional silica-alumina-supported nickel catalyst).[8]

-

The reaction is allowed to proceed until equilibrium is reached, which is confirmed by analyzing samples at different residence times to ensure the composition is constant.

-

The composition of the equilibrium mixture is determined using gas chromatography.

-

The equilibrium constant (Keq) is calculated from the concentrations of the isomers.

-

This procedure is repeated at several different temperatures.

-

-

Data Analysis: The Gibbs free energy of isomerization (ΔG°) is calculated from the equilibrium constant using the equation ΔG° = -RTln(Keq). The enthalpy of isomerization (ΔH°) can then be determined from a van 't Hoff plot (ln(Keq) vs. 1/T), where the slope of the line is equal to -ΔH°/R.

3.2 Calorimetry for Heats of Hydrogenation

The heat of hydrogenation is a measure of the energy released when an alkene is hydrogenated to its corresponding alkane.[4] This is an exothermic reaction, and the amount of heat released is inversely proportional to the stability of the alkene.[2][7]

-

Apparatus: A reaction calorimeter is used to measure the heat evolved during the hydrogenation reaction.[9] This can be a simple titration calorimeter or a more sophisticated flow calorimeter.[10]

-

Procedure:

-

A known amount of the alkene isomer is dissolved in a suitable solvent (e.g., acetic acid) and placed in the calorimeter.[6]

-

A catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added.[7]

-

Hydrogen gas is introduced into the system, and the temperature change of the reaction mixture is precisely measured as the hydrogenation reaction proceeds.

-

The calorimeter is calibrated using a reaction with a known enthalpy change to determine its heat capacity.

-

-

Data Analysis: The heat of hydrogenation (ΔH°hydrog) is calculated from the measured temperature change, the heat capacity of the calorimeter, and the moles of the alkene that reacted.[9]

Conclusion

The evidence from thermodynamic data consistently demonstrates that (E)-4-methyl-2-pentene is more stable than (Z)-4-methyl-2-pentene. This stability difference, quantified by the positive enthalpy of isomerization, is primarily attributed to the minimization of steric hindrance in the (E) configuration. The experimental protocols of gas-phase equilibrium studies and reaction calorimetry provide robust methods for quantifying these stability differences, offering valuable data for researchers and professionals in drug development and chemical synthesis. Understanding these fundamental principles is crucial for predicting reaction outcomes and designing synthetic pathways that favor the formation of the desired, more stable isomer.

References

- 1. study.com [study.com]

- 2. fiveable.me [fiveable.me]

- 3. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Pentene, 4-methyl-, (Z)- [webbook.nist.gov]

- 7. Stability of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. Kinetics of the gas-phase catalytic isomerization of xylenes (Journal Article) | OSTI.GOV [osti.gov]

- 9. How to calculate the heat of hydrogenation from a given compound? | Filo [askfilo.com]

- 10. scilit.com [scilit.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-methyl-2-pentene, a significant unsaturated hydrocarbon. This document consolidates essential data, outlines detailed experimental protocols, and presents visual workflows to support research and development activities.

Chemical Identity and Structure

This compound, with the molecular formula C₆H₁₂, is an alkene characterized by a six-carbon chain with a double bond between the second and third carbons and a methyl group on the fourth carbon.[1][2] It exists as two geometric isomers: (Z)-4-methyl-2-pentene (cis) and (E)-4-methyl-2-pentene (trans).

Molecular Structure:

-

IUPAC Name: 4-methylpent-2-ene[2]

-

Canonical SMILES: CC=CC(C)C[2]

-

InChI: InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for both the mixture of isomers and the individual cis ((Z)) and trans ((E)) isomers are provided where available.

Table 1: General and Physical Properties

| Property | Value (Mixture/Unspecified) | (Z)-4-methyl-2-pentene | (E)-4-methyl-2-pentene | Citations |

| CAS Number | 4461-48-7 | 691-38-3 | 674-76-0 | [1][2] |

| Molecular Formula | C₆H₁₂ | C₆H₁₂ | C₆H₁₂ | [1][2] |

| Molecular Weight | 84.16 g/mol | 84.16 g/mol | 84.16 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | Colorless clear liquid (est.) | Liquid | [3][4] |

| Boiling Point | 58 °C | 57.00 to 58.00 °C @ 760.00 mm Hg | 59 °C | [3][4] |

| Melting Point | - | -134.4 °C | -141 °C | [5] |

| Density | 0.67 g/mL (at 20/20 °C) | 0.686 g/mL | 0.670 g/mL | [3][5] |

| Refractive Index | 1.39 (at 20 °C) | 1.38600 to 1.39000 @ 20.00 °C | 1.388 | [3][4] |

| Vapor Pressure | 207.0 mmHg | 214.873993 mmHg @ 25.00 °C (est) | - | [2][4] |

| Solubility in water | Insoluble | 102.3 mg/L @ 25 °C (est) | - | [3][4] |

| Solubility (other) | Soluble in Chloroform, Alcohol, Benzene | Soluble in alcohol | - | [3][4] |

Table 2: Safety and Hazard Information

| Property | Value | Citations |

| Flash Point | -32 °C | [3] |

| GHS Hazard Statements | H225: Highly flammable liquid and vapor; H304: May be fatal if swallowed and enters airways | [3] |

| GHS Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P301+P310, P331, P303+P361+P353, P370+P378, P403+P235, P501 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of (E)-4-Methyl-2-pentene via E2 Elimination

This protocol describes the synthesis of (E)-4-methyl-2-pentene from 2-bromopentane through an E2 elimination reaction.

Materials:

-

2-bromopentane

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopentane in DMSO.

-

Add potassium tert-butoxide to the solution. The use of a bulky base like KOtBu favors the formation of the less substituted alkene (Hofmann product) to some extent, but in this case, it primarily acts as a strong, non-nucleophilic base to facilitate the E2 elimination.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by fractional distillation to yield pure (E)-4-methyl-2-pentene.

Purification by Fractional Distillation

Fractional distillation is employed to purify this compound from impurities with close boiling points.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Add the crude this compound and a few boiling chips to the round-bottom flask. The flask should not be more than two-thirds full.

-

Begin gentle heating of the flask.

-

Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 58 °C).

-

Monitor the temperature throughout the distillation. A stable temperature indicates the collection of a pure fraction.

-

Stop the distillation before the flask runs dry.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture like this compound isomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split/splitless.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation.

-

Mass Spectrometer: Electron Ionization (EI) source.

-

Mass Range: Scan from m/z 35 to 200.

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The components will be separated based on their boiling points and interaction with the stationary phase of the column.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library (e.g., NIST).

Spectroscopic Analysis

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and place it in the NMR spectrometer.

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the FTIR spectrometer's sample holder.

-

Acquire the infrared spectrum.

Chemical Reactivity

This compound, as an alkene, undergoes characteristic electrophilic addition reactions at the carbon-carbon double bond.

Addition of Hydrogen Halides (e.g., HBr)

The addition of hydrogen bromide to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the bromide ion adds to the more substituted carbon, forming a more stable carbocation intermediate. This reaction yields two main products: 2-bromo-4-methylpentane and 3-bromo-4-methylpentane.[6][7]

Addition of Halogens (e.g., Cl₂)

Chlorine adds across the double bond of this compound to yield 2,3-dichloro-4-methylpentane.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

References

An In-depth Technical Guide to the Cis-Trans Isomerism of 4-Methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerism of 4-methyl-2-pentene, also known as (Z)- and (E)-4-methyl-2-pentene. This document details the structural differences, relative stabilities, and spectroscopic distinctions between the two isomers. Furthermore, it provides detailed experimental protocols for their stereoselective synthesis and isomerization, making it a valuable resource for professionals in organic synthesis and drug development.

Introduction to Cis-Trans Isomerism in this compound

Cis-trans isomerism, a form of stereoisomerism, arises in this compound due to the restricted rotation around the carbon-carbon double bond. The presence of two different substituent groups on each of the doubly bonded carbons allows for two distinct spatial arrangements of these groups.

The two isomers are:

-

cis-4-Methyl-2-pentene ((Z)-4-methyl-2-pentene): In this isomer, the higher priority groups on each carbon of the double bond are on the same side. According to Cahn-Ingold-Prelog (CIP) priority rules, the methyl group (-CH₃) and the isopropyl group (-CH(CH₃)₂) are the higher priority groups.

-

trans-4-Methyl-2-pentene ((E)-4-methyl-2-pentene): In this isomer, the higher priority groups are on opposite sides of the double bond.

The trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain. In the cis configuration, the bulky methyl and isopropyl groups are in closer proximity, leading to steric hindrance.[1]

Physical and Thermodynamic Properties

The physical properties of the cis and trans isomers of this compound differ slightly, which can be exploited for their separation and characterization.

| Property | cis-4-Methyl-2-pentene ((Z)-isomer) | trans-4-Methyl-2-pentene ((E)-isomer) |

| Molecular Formula | C₆H₁₂ | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol | 84.16 g/mol |

| Boiling Point | 56-58 °C | 58-59 °C |

| Density | ~0.670 g/mL at 25 °C | ~0.686 g/mL at 20 °C |

| Melting Point | -134 °C | -140.8 °C |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are distinct for each isomer.

| ¹H NMR | cis-4-Methyl-2-pentene ((Z)-isomer) | trans-4-Methyl-2-pentene ((E)-isomer) |

| Olefinic Protons (C2-H, C3-H) | ~5.2-5.4 ppm | ~5.3-5.5 ppm |

| Allylic Methyl Protons (C1-H₃) | ~1.6 ppm | ~1.7 ppm |

| Methine Proton (C4-H) | ~2.6 ppm | ~2.3 ppm |

| Isopropyl Methyl Protons (C5-H₃, C'5-H₃) | ~0.9 ppm | ~1.0 ppm |

| Coupling Constant (J) between Olefinic Protons | ~11-12 Hz | ~15-16 Hz |

| ¹³C NMR | cis-4-Methyl-2-pentene ((Z)-isomer) | trans-4-Methyl-2-pentene ((E)-isomer) |

| C1 | ~17.5 ppm | ~17.9 ppm |

| C2 | ~124.5 ppm | ~125.6 ppm |

| C3 | ~133.0 ppm | ~134.5 ppm |

| C4 | ~31.0 ppm | ~31.5 ppm |

| C5, C'5 | ~22.0 ppm | ~22.5 ppm |

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibrations are particularly diagnostic for distinguishing between cis and trans isomers.

| Vibrational Mode | cis-4-Methyl-2-pentene ((Z)-isomer) | trans-4-Methyl-2-pentene ((E)-isomer) |

| =C-H Stretch | ~3010-3030 cm⁻¹ | ~3010-3030 cm⁻¹ |

| C=C Stretch | ~1650-1660 cm⁻¹ (weak) | ~1670-1675 cm⁻¹ (weak) |

| =C-H Out-of-plane bend | ~675-730 cm⁻¹ (strong) | ~960-970 cm⁻¹ (strong) |

Experimental Protocols

Stereoselective Synthesis

This protocol describes the partial hydrogenation of 4-methyl-2-pentyne using Lindlar's catalyst to stereoselectively yield the cis-alkene.[2]

Materials:

-

4-Methyl-2-pentyne

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline)

-

Hexane (anhydrous)

-

Hydrogen gas (H₂)

-

Methanol

-

Quionoline

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve 4-methyl-2-pentyne (1.0 g, 12.2 mmol) in anhydrous hexane (20 mL).

-

Add Lindlar's catalyst (100 mg, ~10 wt%) and a drop of quinoline to the solution.

-

Evacuate the flask and backfill with hydrogen gas three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with hexane.

-

Carefully remove the solvent in vacuo to afford cis-4-methyl-2-pentene.

Caption: Synthesis of (Z)-4-methyl-2-pentene.

This protocol outlines the synthesis of the trans-alkene through the E2 elimination of a suitable haloalkane precursor.

Materials:

-

2-Bromo-4-methylpentane

-

Sodium ethoxide (NaOEt)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (0.3 g, 13 mmol) in anhydrous ethanol (15 mL) under an inert atmosphere in a round-bottom flask equipped with a reflux condenser.

-

To the sodium ethoxide solution, add 2-bromo-4-methylpentane (1.65 g, 10 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction by TLC or GC analysis.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (30 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NH₄Cl (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield trans-4-methyl-2-pentene.

Caption: Synthesis of (E)-4-methyl-2-pentene.

Isomerization Protocols

This protocol describes the isomerization of cis-4-methyl-2-pentene to a thermodynamic mixture enriched in the more stable trans-isomer using a solid acid catalyst.[1][3]

Materials:

-

cis-4-Methyl-2-pentene

-

Nafion-H (or other solid acid catalyst like Amberlyst-15)

-

Dichloromethane (anhydrous)

-

Anhydrous sodium bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask, dissolve cis-4-methyl-2-pentene (1.0 g, 11.9 mmol) in anhydrous dichloromethane (20 mL).

-

Add Nafion-H (100 mg, 10 wt%) to the solution.

-

Stir the mixture at room temperature.

-

Monitor the progress of the isomerization by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.

-

Once the desired equilibrium is reached (or after a set time, e.g., 24 hours), filter off the solid acid catalyst.

-

Wash the filtrate with a saturated aqueous solution of NaHCO₃ to neutralize any leached acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent to obtain the mixture of isomers.

Caption: Acid-catalyzed isomerization equilibrium.

Photochemical isomerization can be used to convert the thermodynamically more stable trans isomer to the cis isomer, often reaching a photostationary state.[4][5]

Materials:

-

trans-4-Methyl-2-pentene

-

Acetone (as a photosensitizer)

-

Hexane (spectroscopic grade)

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp with a Vycor filter for 254 nm output)

Procedure:

-

Prepare a solution of trans-4-methyl-2-pentene (0.1 M) and acetone (0.2 M) in spectroscopic grade hexane in a quartz reaction vessel.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Seal the vessel and place it in a photochemical reactor.

-

Irradiate the solution with the UV lamp at room temperature.

-

Monitor the reaction by GC or ¹H NMR to observe the formation of the cis-isomer.

-

Continue irradiation until a photostationary state is reached (the ratio of isomers no longer changes).

-

The resulting mixture can be used as is, or the isomers can be separated by fractional distillation or preparative GC.

Caption: Photochemical isomerization workflow.

Conclusion

The cis-trans isomerism of this compound provides a classic example of geometric isomerism in alkenes. The distinct physical and spectroscopic properties of the (Z)- and (E)-isomers allow for their unambiguous identification and characterization. The stereoselective synthesis of each isomer can be achieved through well-established synthetic methodologies, namely the partial hydrogenation of an alkyne for the cis-isomer and an E2 elimination for the trans-isomer. Furthermore, the interconversion between the two isomers can be controlled through acid-catalyzed or photochemical methods, providing access to either isomer as needed for specific research and development applications. This guide offers the necessary theoretical background and practical protocols for the effective study and utilization of these isomers in a professional laboratory setting.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 4-Methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 4-methyl-2-pentene, a branched alkene of interest in various chemical research and development applications. This document delves into the structural nuances of its cis (Z) and trans (E) isomers, presenting both theoretical and comparative experimental data. Furthermore, it outlines key experimental methodologies employed for the determination of molecular geometry.

Introduction to the Molecular Structure of this compound

This compound (C6H12) is an aliphatic hydrocarbon featuring a five-carbon chain with a double bond originating at the second carbon and a methyl group attached to the fourth carbon. The presence of the carbon-carbon double bond results in sp2 hybridization for the second and third carbon atoms, leading to a trigonal planar geometry around this functional group. The remaining carbon atoms exhibit sp3 hybridization, resulting in tetrahedral geometry.

The restricted rotation around the C=C double bond gives rise to two geometric isomers: cis-4-methyl-2-pentene ((Z)-4-methyl-2-pentene) and trans-4-methyl-2-pentene ((E)-4-methyl-2-pentene). The spatial arrangement of the substituents attached to the double-bonded carbons defines these isomers and significantly influences their physical and chemical properties.

Molecular Geometry and Bond Parameters

Data Presentation

The following tables summarize the predicted and comparative experimental bond lengths and angles for the cis and trans isomers of this compound. The computational data is based on density functional theory (DFT) calculations, a common and reliable method for predicting molecular geometries. The comparative experimental data is drawn from studies on structurally similar alkenes, such as 2-pentene, to provide context.

Table 1: Bond Lengths of this compound Isomers

| Bond | Predicted Bond Length (Å) - cis Isomer | Predicted Bond Length (Å) - trans Isomer | Comparative Experimental Value (Å) |

| C1-H | ~1.09 | ~1.09 | ~1.09 (Typical C(sp3)-H) |

| C1-C2 | ~1.51 | ~1.51 | ~1.50 (In propene) |

| C2=C3 | ~1.34 | ~1.34 | ~1.34 (In propene) |

| C2-H | ~1.09 | ~1.09 | ~1.09 (Typical C(sp2)-H) |

| C3-C4 | ~1.52 | ~1.52 | ~1.51 (In butene) |

| C4-H | ~1.10 | ~1.10 | ~1.10 (Typical C(sp3)-H) |

| C4-C5 (Methyl C) | ~1.54 | ~1.54 | ~1.54 (Typical C(sp3)-C(sp3)) |

| C4-C6 (Methyl C) | ~1.54 | ~1.54 | ~1.54 (Typical C(sp3)-C(sp3)) |

| C5-H | ~1.09 | ~1.09 | ~1.09 (Typical C(sp3)-H) |

| C6-H | ~1.09 | ~1.09 | ~1.09 (Typical C(sp3)-H) |

Table 2: Bond Angles of this compound Isomers

| Angle | Predicted Bond Angle (°) - cis Isomer | Predicted Bond Angle (°) - trans Isomer | Comparative Experimental Value (°) |

| ∠H-C1-C2 | ~111 | ~111 | - |

| ∠C1-C2=C3 | ~125 | ~124 | ~124.3 (In (E)-2-pentene) |

| ∠H-C2=C3 | ~117 | ~118 | - |

| ∠C2=C3-C4 | ~126 | ~125 | ~125.7 (In (E)-2-pentene) |

| ∠C3-C4-H | ~109 | ~109 | - |

| ∠C3-C4-C5 | ~110 | ~110 | - |

| ∠C3-C4-C6 | ~110 | ~110 | - |

| ∠C5-C4-C6 | ~111 | ~111 | - |

| ∠H-C-H (in methyl groups) | ~109.5 | ~109.5 | ~109.5 (Ideal tetrahedral) |

| ∠C-C-C (in pentene chain) | - | - | 112.40 (In (Z)-2-pentene)[1] |

Note: The bond angles around the sp2 hybridized carbons (C2 and C3) deviate from the ideal 120° due to steric repulsion between the substituent groups. In the cis isomer, the proximity of the methyl group on C2 and the isopropyl group on C4 leads to greater steric strain, which can cause a slight widening of the ∠C1-C2=C3 and ∠C2=C3-C4 angles compared to the trans isomer.

Experimental Protocols for Molecular Geometry Determination

The determination of precise molecular geometries relies on sophisticated experimental techniques that probe the spatial arrangement of atoms. Gas-phase techniques are particularly valuable as they examine molecules in an isolated state, free from intermolecular interactions that can distort the geometry.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the bond lengths, bond angles, and torsional angles of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is dependent on the interatomic distances within the molecules.

-

Detection: The scattered electrons are detected by a photographic plate or a charge-coupled device (CCD) detector, producing a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. By applying a theoretical model of the molecule's geometry, the experimental scattering curve is fitted to a calculated curve.

-

Structure Refinement: An iterative least-squares refinement process is used to adjust the molecular parameters (bond lengths, bond angles, and torsional angles) of the theoretical model to achieve the best possible fit with the experimental data.

Rotational Spectroscopy (Microwave Spectroscopy)

Rotational spectroscopy measures the energies of transitions between quantized rotational states of a molecule. This technique is highly sensitive to the moments of inertia of a molecule, from which its geometry can be precisely determined.

Methodology:

-

Sample Preparation: A gaseous sample of the molecule is introduced into a sample cell at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption: Molecules with a permanent dipole moment will absorb microwave radiation at specific frequencies corresponding to the energy differences between their rotational energy levels.

-

Detection: The absorption of microwave radiation is detected, generating a rotational spectrum.

-

Spectral Analysis: The frequencies of the absorption lines in the spectrum are measured with high accuracy.

-

Determination of Rotational Constants: The rotational constants (A, B, and C) of the molecule are determined from the frequencies of the rotational transitions.

-

Calculation of Moments of Inertia: The moments of inertia are calculated from the rotational constants.

-

Structure Determination: By analyzing the moments of inertia for the parent molecule and its isotopically substituted analogs, a complete and highly accurate molecular structure can be determined.

Visualizations

The following diagrams, generated using Graphviz, illustrate the logical relationships within the molecular structure and the experimental workflow for geometry determination.

Caption: Logical relationship of the carbon backbone in this compound.

Caption: Experimental workflows for determining molecular geometry.

References

Technical Guide: trans-4-Methyl-2-pentene

CAS Number: 674-76-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on trans-4-Methyl-2-pentene, a valuable building block in organic synthesis. The document details its physicochemical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and essential safety information.

Physicochemical Properties

trans-4-Methyl-2-pentene is a flammable, colorless liquid.[1] It is soluble in many organic solvents such as alcohol, acetone, and ether, but insoluble in water.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ | [2][3][4] |

| Molecular Weight | 84.16 g/mol | [2][4][5] |

| CAS Number | 674-76-0 | [2][3][4] |

| Density | 0.686 g/mL at 20 °C | [3][6][7] |

| Boiling Point | 58.6 °C | [3] |

| Melting Point | -140.8 °C | [3] |

| Flash Point | -27 °C (-16.6 °F) - closed cup | [6][8] |

| Refractive Index (n20/D) | 1.392 | [3][6] |

| InChI Key | LGAQJENWWYGFSN-SNAWJCMRSA-N | [6] |

| Canonical SMILES | C/C=C/C(C)C | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of trans-4-Methyl-2-pentene.

-

¹H NMR: Proton NMR spectra are available for the characterization of this compound.[9]

-

¹³C NMR: Carbon-13 NMR spectral data can be found in various chemical databases.[10]

-

Mass Spectrometry (MS): Mass spectral data, typically obtained via GC-MS, is available for identifying the molecular weight and fragmentation pattern.[9]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[9]

Experimental Protocols

Synthesis via Wittig Reaction

A common and effective method for the stereoselective synthesis of trans-alkenes is the Wittig reaction, particularly using stabilized ylides. This protocol outlines a general procedure for the synthesis of trans-4-Methyl-2-pentene from isobutyraldehyde.

Reaction Scheme: Isobutyraldehyde + (Triphenylphosphoranylidene)acetaldehyde → trans-4-Methyl-2-pentenal trans-4-Methyl-2-pentenal + Methylenetriphenylphosphorane → trans-4-Methyl-2-pentene

Materials:

-

Ethyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Isobutyraldehyde (2-methylpropanal)

-

Pentane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Ylide Preparation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as NaH or n-BuLi, to the suspension under an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep red or orange color of the ylide persists.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of isobutyraldehyde in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the product with pentane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product, which contains the desired trans-4-Methyl-2-pentene along with triphenylphosphine oxide, can be purified by fractional distillation. The low boiling point of the product allows for its separation from the high-boiling byproduct.

-

Purification Protocol

Purification of the synthesized product is essential to remove byproducts and unreacted starting materials.

Method: Fractional Distillation

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Place the crude product in the distillation flask with a few boiling chips.

-

Slowly heat the flask.

-

Collect the fraction that distills at the boiling point of trans-4-Methyl-2-pentene (58.6 °C).

-

The triphenylphosphine oxide byproduct will remain in the distillation flask as a high-boiling residue.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is an effective technique for assessing the purity of trans-4-Methyl-2-pentene and determining the ratio of cis to trans isomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 150 °C.

-

Hold at 150 °C for 2 minutes.

-

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Sample Preparation:

-

Dilute the purified product in a suitable solvent (e.g., pentane or hexane) to a concentration of approximately 1 mg/mL.

-

Inject the sample into the GC.

Data Analysis:

-

Identify the peak corresponding to trans-4-Methyl-2-pentene based on its retention time (determined by running a standard, if available).

-

Calculate the purity of the sample by integrating the peak areas. The percentage purity is the area of the product peak divided by the total area of all peaks, multiplied by 100.

Visualized Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of trans-4-Methyl-2-pentene.

Analytical Workflow

Caption: Workflow for the analytical characterization of the product.

Safety Information

trans-4-Methyl-2-pentene is a highly flammable liquid and vapor.[5][6] It may be fatal if swallowed and enters airways.[11] It can also cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor[5][6] |

| Aspiration Hazard | GHS08 | Danger | H304: May be fatal if swallowed and enters airways[6][11] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[6] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[6] |

| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation[6] |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301 + P310 + P331: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Do NOT induce vomiting.[6][11]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. cis-4-Methyl-2-pentene(691-38-3) 1H NMR [m.chemicalbook.com]

- 6. TRANS-4-METHYL-2-PENTENE(674-76-0) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. calpaclab.com [calpaclab.com]

- 9. 4-Methyl-2-pentene, (2E)- | C6H12 | CID 172092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Computed Properties of 4-Methylpent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpent-2-ene (C₆H₁₂) is an unsaturated hydrocarbon belonging to the alkene family. It exists as two geometric isomers, (E)-4-methylpent-2-ene and (Z)-4-methylpent-2-ene. A thorough understanding of its chemical and physical properties, both experimental and computed, is crucial for its application in various research and industrial settings, including organic synthesis and as a reference compound in petrochemical analysis. This technical guide provides a comprehensive overview of the computed properties of 4-methylpent-2-ene, alongside relevant experimental data and protocols.

Computed Properties of 4-Methylpent-2-ene and its Isomers

Computational chemistry provides valuable insights into the intrinsic properties of molecules. The following tables summarize key computed and experimental properties for 4-methylpent-2-ene and its (E) and (Z) isomers.

Table 1: General and Computed Molecular Properties [1]

| Property | Value |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol |

| Exact Mass | 84.093900383 Da |

| IUPAC Name | 4-methylpent-2-ene |

| InChI | InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3 |

| InChIKey | LGAQJENWWYGFSN-UHFFFAOYSA-N |

| SMILES | CC=CC(C)C |

Table 2: Computed Properties of (E)-4-Methylpent-2-ene [2]

| Property | Value |

| IUPAC Name | (E)-4-methylpent-2-ene |

| InChI | InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4+ |

| InChIKey | LGAQJENWWYGFSN-SNAWJCMRSA-N |

| SMILES | C/C=C/C(C)C |

Table 3: Computed and Experimental Properties of (Z)-4-methylpent-2-ene [3]

| Property | Value |

| IUPAC Name | (Z)-4-methylpent-2-ene |

| InChI | InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4- |

| InChIKey | LGAQJENWWYGFSN-PLNGDYQASA-N |

| SMILES | CC=C/C(C)C |

Table 4: Critically Evaluated Thermophysical Property Data for (E)-4-methylpent-2-ene from NIST/TRC Web Thermo Tables [4]

| Property | Temperature Range (K) |

| Enthalpy (Liquid in equilibrium with Gas) | 250 - 486.668 |

| Enthalpy (Ideal Gas) | 298 - 1000 |

| Entropy (Ideal Gas) | 298 - 1000 |

| Entropy (Liquid in equilibrium with Gas) | 250 - 486.668 |

| Viscosity (Gas) | 340 - 740 |

| Viscosity (Liquid in equilibrium with Gas) | 240 - 490 |

| Thermal conductivity (Gas) | 340 - 740 |

| Thermal conductivity (Liquid in equilibrium with Gas) | 200 - 440 |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of volatile organic compounds like 4-methylpent-2-ene are essential for validating computational models and for quality control. Below are generalized methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the components of a sample containing C6 alkenes, including 4-methylpent-2-ene isomers.

-

Sample Preparation:

-

For liquid samples, prepare a solution of approximately 10 µg/mL in a volatile organic solvent such as hexane or dichloromethane.[8]

-

Ensure the sample is free of particulate matter by centrifugation or filtration to prevent blockage of the injector and column.[8]

-

Transfer a minimum of 50 µL of the prepared sample into a 1.5 mL glass GC autosampler vial.[8]

-

For gaseous samples, a gas-tight syringe or a solid-phase microextraction (SPME) fiber can be used for sample introduction.[8]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: A non-polar capillary column, such as a DB-1 (e.g., 60 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating hydrocarbons based on boiling point. For enhanced separation of olefin isomers, a PLOT column like HP-PLOT Q can be used in a two-dimensional GC setup with a Deans Switch.[5]

-

Injector: Split/splitless inlet at a temperature of 170-250 °C. A split ratio of 200:1 is common for concentrated samples.[6]

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[5][6]

-

Oven Temperature Program:

-

Initial temperature: 35-40 °C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to 200-250 °C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the 4-methylpent-2-ene isomers by comparing their retention times and mass spectra with those of known standards or reference libraries (e.g., NIST Mass Spectral Library).

-

Determination of Enthalpy of Combustion

Objective: To experimentally determine the heat released during the complete combustion of 4-methylpent-2-ene.

-

Apparatus: A bomb calorimeter is used for this measurement. The apparatus consists of a high-pressure stainless steel "bomb" where the combustion occurs, a water-filled container (calorimeter), a stirrer, and a high-precision thermometer.

-

Procedure:

-

Accurately weigh a sample of 4-methylpent-2-ene (typically 0.5-1.0 g) in a crucible.

-

Place the crucible in the bomb, and add a small amount of water to saturate the internal atmosphere.

-

Seal the bomb and pressurize it with an excess of pure oxygen (typically to 20-30 atm).

-

Immerse the bomb in a known mass of water in the calorimeter.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample using an electrical fuse.

-

Record the temperature at regular intervals until it reaches a maximum and then starts to cool.

-

-

Calculations:

-

The heat released by the combustion (q_combustion) is absorbed by the calorimeter and the water. This is calculated using the formula: q_calorimeter = C_cal * ΔT where C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change.

-

The molar enthalpy of combustion (ΔH_c) is then calculated by dividing the heat released by the number of moles of the sample burned.

-

Signaling Pathways and Reaction Mechanisms

4-Methylpent-2-ene, as a typical alkene, undergoes electrophilic addition reactions. The double bond acts as a nucleophile, attacking electrophilic species. Understanding these reaction mechanisms is fundamental to predicting the products of its chemical transformations.

Electrophilic Addition of Hydrogen Bromide (HBr)

The reaction of 4-methylpent-2-ene with HBr proceeds via a two-step electrophilic addition mechanism. The initial attack of the double bond on the hydrogen of HBr can lead to two possible carbocation intermediates. The more stable carbocation (in this case, the tertiary carbocation) is formed preferentially according to Markovnikov's rule, leading to the major product.[11][12][13][14]

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄), 4-methylpent-2-ene reacts with water in an electrophilic addition reaction to form an alcohol. Similar to the addition of HBr, this reaction proceeds through the formation of the more stable carbocation intermediate, leading to the major product as predicted by Markovnikov's rule.[15][16][17][18]

Conclusion

This technical guide has provided a detailed overview of the computed properties of 4-methylpent-2-ene and its isomers, supported by experimental data and generalized laboratory protocols. The presented information, including quantitative data tables and visualizations of key reaction mechanisms, serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry. The interplay between computational and experimental data is crucial for a comprehensive understanding of the behavior of chemical compounds, and the data herein provides a solid foundation for further investigation and application of 4-methylpent-2-ene.

References

- 1. 4-Methyl-2-pentene | C6H12 | CID 12659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (2E)- | C6H12 | CID 172092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-4-methylpent-2-ene [stenutz.eu]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. agilent.com [agilent.com]

- 6. Sigma-Aldrich [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. brainly.com [brainly.com]

- 16. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 17. Solved Show the reaction for the acid-catalyzed hydration of | Chegg.com [chegg.com]

- 18. m.youtube.com [m.youtube.com]

GHS Classification of 4-Methyl-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling for 4-Methyl-2-pentene. The information herein is compiled from publicly available safety data sheets and chemical databases. It is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and use of this chemical.

GHS Classification Summary

This compound is classified as a hazardous chemical under the GHS. The primary hazards are associated with its flammability and potential health effects upon contact or inhalation. The GHS classification is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Danger

Precautionary Statements

The following precautionary statements are recommended for handling this compound:

| Type | Code | Precautionary Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |

| P233 | Keep container tightly closed.[1] | |

| P240 | Ground and bond container and receiving equipment.[1] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[1] | |

| P242 | Use non-sparking tools.[1] | |

| P243 | Take action to prevent static discharges.[1] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] |

| P331 | Do NOT induce vomiting.[2] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P370+P378 | In case of fire: Use dry chemical, carbon dioxide, water spray or alcohol-resistant foam to extinguish. | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[2] |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 57-58 °C |

| Flash Point | -28 to -32 °C |

| Specific Gravity | ~0.67 |

| Solubility in Water | Insoluble |

Experimental Protocols for GHS Classification

The GHS classification of a chemical is determined through a series of standardized experimental protocols. The following sections describe the methodologies, based on OECD Test Guidelines, that would be used to determine the hazards of a substance like this compound.

Flammable Liquids (OECD TG 115)

The classification of a liquid as flammable is based on its flash point and initial boiling point.

-

Flash Point Determination: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air. It is typically determined using a closed-cup apparatus (e.g., Pensky-Martens or Abel). The liquid is heated at a slow, constant rate, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is recorded as the flash point.

-

Initial Boiling Point Determination: The initial boiling point is the temperature at which the first bubble of vapor appears from the liquid as it is heated under standard pressure. This is determined using distillation apparatus according to methods such as OECD TG 103.

For this compound, with a flash point below 23°C and an initial boiling point above 35°C, it falls into Category 2 for flammable liquids.

Acute Toxicity (OECD TG 401, 402, 403)

Acute toxicity testing determines the adverse effects occurring within a short time of administration of a single dose of a substance.

-

Oral Toxicity (OECD TG 401): This test involves the administration of the substance by gavage to fasted animals (typically rats) in graduated doses. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (the dose causing death in 50% of the animals) is then calculated.

-

Dermal Toxicity (OECD TG 402): The substance is applied to the shaved skin of animals (typically rats or rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality over 14 days to determine the dermal LD50.

-

Inhalation Toxicity (OECD TG 403): Animals (typically rats) are exposed to the substance as a vapor, mist, or dust in an inhalation chamber for a defined period (usually 4 hours). Observations for toxicity and mortality are made over 14 days to determine the LC50 (the concentration causing death in 50% of the animals).

Skin and Eye Irritation (OECD TG 404, 405)

These tests evaluate the potential of a substance to cause reversible or irreversible damage to the skin and eyes.

-

Skin Irritation/Corrosion (OECD TG 404): A small amount of the substance is applied to a patch of shaved skin on an animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days. The severity of the reactions is scored to determine the irritation potential. The classification of this compound as Category 2 indicates it causes skin irritation.

-

Eye Irritation/Corrosion (OECD TG 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals. The scores for these effects are used to classify the substance. The classification as Category 2A indicates that this compound causes serious eye irritation.

Aspiration Hazard (Based on GHS criteria)

Aspiration is the entry of a liquid or solid chemical directly through the oral or nasal cavity, or indirectly from vomiting, into the trachea and lower respiratory system.

The classification for aspiration hazard is primarily based on human evidence and the physicochemical properties of the substance, particularly its kinematic viscosity. For hydrocarbons like this compound, a kinematic viscosity of ≤ 20.5 mm²/s at 40°C is a key criterion for classification in Category 1 . This indicates that the substance may be fatal if swallowed and enters the airways.

Specific Target Organ Toxicity – Single Exposure (STOT-SE) (OECD TG 407)

This hazard class covers specific, non-lethal target organ toxicity arising from a single exposure to a substance.

The determination of STOT-SE involves the evaluation of all available data, including human case reports and animal studies. In animal studies, such as a 28-day repeated dose study (OECD TG 407), evidence of significant functional or morphological changes in a specific organ system that are not secondary to other toxic effects would lead to classification. The classification of this compound in Category 3 for respiratory tract irritation is based on evidence that a single exposure can cause transient irritation of the respiratory system.

Toxicity and Ecotoxicity Data

Quantitative toxicity and ecotoxicity data for this compound are limited in publicly available literature. The tables below reflect the available information.

Toxicological Data

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity | Data not available | Oral | No data available | Not classified |

| Acute Dermal Toxicity | Data not available | Dermal | No data available | Category 4 (Harmful in contact with skin) |

| Acute Inhalation Toxicity | Data not available | Inhalation | No data available | Category 4 (Harmful if inhaled) |

| Skin Irritation | Rabbit | Dermal | Irritant | Category 2 (Causes skin irritation) |

| Eye Irritation | Rabbit | Ocular | Severe irritant | Category 2A (Causes serious eye irritation) |

Ecotoxicity Data

| Endpoint | Species | Duration | Value | Classification |

| Acute toxicity to fish | Data not available | - | No data available | Not classified |

| Acute toxicity to aquatic invertebrates | Data not available | - | No data available | Not classified |

| Toxicity to algae | Data not available | - | No data available | Not classified |

Due to its insolubility in water, this compound is not expected to pose a significant hazard to the aquatic environment through dissolution. However, spills should be prevented from entering waterways.

Visualized GHS Classification Workflow

The following diagram illustrates the general workflow for classifying a chemical according to the GHS.

Caption: GHS classification workflow for a chemical substance.

Conclusion

This compound is a highly flammable liquid that poses several health hazards, including aspiration toxicity, skin and eye irritation, and respiratory tract irritation. It is crucial that all personnel handling this substance are fully aware of its GHS classification and adhere to the recommended precautionary statements to ensure a safe working environment. While specific quantitative toxicity data is limited, the existing classifications warrant careful handling and the use of appropriate personal protective equipment. Further research into the toxicological and ecotoxicological properties of this compound would be beneficial for a more comprehensive risk assessment.

References

Technical Guide: IUPAC Nomenclature of 4-Methyl-2-pentene Isomers

Introduction

Geometric isomerism, a form of stereoisomerism, is a critical concept in organic chemistry, particularly in the study of alkenes. The restricted rotation around a carbon-carbon double bond gives rise to isomers with distinct spatial arrangements of substituents. This guide provides a detailed examination of the IUPAC nomenclature for the geometric isomers of 4-methyl-2-pentene, addressing both the traditional cis/trans notation and the more comprehensive E/Z system. This document is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of stereochemical designations.

IUPAC Nomenclature Systems for Geometric Isomers

The spatial arrangement of substituents around a double bond can be described using two primary nomenclature systems: the cis/trans system and the E/Z system.

The cis/trans Notation

The cis/trans system is an older and more intuitive method for naming geometric isomers. It is most effective for disubstituted alkenes where two of the same substituents are present, one on each carbon of the double bond.

-

cis- : Indicates that the identical or highest priority groups are on the same side of the double bond.

-

trans- : Indicates that the identical or highest priority groups are on opposite sides of the double bond.

However, the cis/trans system can become ambiguous when there are three or four different substituents on the double-bonded carbons.[1] For this reason, the IUPAC recommends the more rigorous E/Z system in such cases.[2]

The E/Z Notation

The E/Z system provides an unambiguous method for naming all geometric isomers of alkenes.[2] This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number.[3]

-

Z- (from the German zusammen, meaning "together"): Indicates that the higher-priority groups on each carbon of the double bond are on the same side .

-

E- (from the German entgegen, meaning "opposite"): Indicates that the higher-priority groups on each carbon of the double bond are on opposite sides .

Cahn-Ingold-Prelog (CIP) Priority Rules Summary:

-

Atomic Number: Higher atomic number of the atom directly attached to the double-bond carbon gives higher priority.

-

Point of First Difference: If the directly attached atoms are the same, proceed along the substituent chains until a point of first difference is found. The substituent with the atom of higher atomic number at this point receives higher priority.

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms.

Application to this compound

The structure of this compound features a double bond between the second and third carbon atoms. The substituents on these carbons are:

-

C2: A hydrogen atom (-H) and a methyl group (-CH₃).

-

C3: A hydrogen atom (-H) and an isopropyl group (-CH(CH₃)₂).

cis-4-Methyl-2-pentene: (Z)-4-Methyl-2-pentene

In the cis isomer, the two hydrogen atoms (the identical substituents) are on the same side of the double bond. Correspondingly, the methyl and isopropyl groups are also on the same side.

To assign the E/Z designation, we apply the CIP rules:

-

At C2: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H) because carbon has a higher atomic number than hydrogen.

-

At C3: The isopropyl group (-CH(CH₃)₂) has a higher priority than the hydrogen atom (-H).

Since the two higher-priority groups (methyl and isopropyl) are on the same side of the double bond, this isomer is designated as (Z)-4-methyl-2-pentene .

trans-4-Methyl-2-pentene: (E)-4-Methyl-2-pentene

In the trans isomer, the two hydrogen atoms are on opposite sides of the double bond. Consequently, the methyl and isopropyl groups are also on opposite sides.

Applying the CIP rules:

-

At C2: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

-

At C3: The isopropyl group (-CH(CH₃)₂) has a higher priority than the hydrogen atom (-H).

Because the two higher-priority groups (methyl and isopropyl) are on opposite sides of the double bond, this isomer is designated as (E)-4-methyl-2-pentene .

Visualization of Nomenclature Logic

The following diagram illustrates the logical workflow for assigning the IUPAC name to the geometric isomers of this compound.

Experimental Data

| Property | (Z)-4-Methyl-2-pentene | (E)-4-Methyl-2-pentene |

| IUPAC Name | (Z)-4-methyl-2-pentene | (E)-4-methyl-2-pentene |

| Common Name | cis-4-Methyl-2-pentene | trans-4-Methyl-2-pentene |

| Molecular Formula | C₆H₁₂ | C₆H₁₂ |

| Molar Mass | 84.16 g/mol | 84.16 g/mol |

| Boiling Point (Est.) | ~57 °C | ~56 °C |

| Density (Est.) | ~0.67 g/mL | ~0.66 g/mL |

Note: The physical properties listed are estimates based on trends for similar alkenes and should be confirmed with experimental data where critical.

Experimental Protocols

The synthesis and separation of specific geometric isomers of this compound would typically involve stereoselective synthesis or separation of a mixture of isomers.

Stereoselective Synthesis

A common method for the synthesis of alkenes is the Wittig reaction. The choice of the ylide and the reaction conditions can influence the stereochemical outcome. To synthesize a specific isomer of this compound, one could react an appropriate phosphonium ylide with a corresponding aldehyde or ketone. For example, the reaction of isobutyraldehyde with the appropriate ylide could yield this compound. The use of stabilized or non-stabilized ylides and the presence of lithium salts can influence the Z/E ratio of the product.

Isomer Separation

If a synthesis results in a mixture of (Z)- and (E)-4-methyl-2-pentene, they can be separated using techniques that exploit their small differences in physical properties.

-

Fractional Distillation: Due to the slight difference in boiling points, careful fractional distillation can be used to separate the isomers. This method is more effective when the boiling point difference is larger.

-

Gas Chromatography (GC): On an analytical scale, and for preparative purposes with the appropriate equipment, gas chromatography is an excellent method for separating volatile isomers like these. The choice of the stationary phase in the GC column is critical for achieving good separation. A non-polar or moderately polar column would likely be effective.

Conclusion

The IUPAC nomenclature provides a systematic and unambiguous way to name the geometric isomers of this compound. While the cis/trans notation is intuitive, the E/Z system, based on the Cahn-Ingold-Prelog priority rules, is the preferred and more rigorous method. The correct IUPAC names for the isomers are (Z)-4-methyl-2-pentene for the cis isomer and (E)-4-methyl-2-pentene for the trans isomer. A thorough understanding of these naming conventions is essential for clear communication in research and development.

References

An In-depth Technical Guide to the Isomers of C6H12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the molecular formula C6H12, detailing their physical properties, and outlining experimental protocols for their identification and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical sciences where a thorough understanding of isomeric structures and their properties is crucial.

Introduction to the Isomers of C6H12

The molecular formula C6H12 represents a diverse group of hydrocarbons with one degree of unsaturation. This unsaturation can be manifested as either a carbon-carbon double bond in an open-chain structure (alkenes) or as a ring in a saturated cyclic structure (cycloalkanes). There are 25 constitutional isomers of C6H12, which can be broadly categorized into these two functional groups.[1][2] Furthermore, the presence of stereoisomerism, including geometric (cis-trans or E/Z) and optical (R/S) isomerism, significantly increases the total number of unique C6H12 isomers.[2]

The structural and stereochemical diversity among C6H12 isomers leads to a range of physical and chemical properties, influencing their reactivity, stability, and intermolecular interactions. A clear understanding of these differences is paramount in fields such as organic synthesis, materials science, and pharmacology.

Classification of C6H12 Isomers

The isomers of C6H12 can be systematically classified based on their carbon skeleton and the nature of their unsaturation. The following diagram illustrates the logical relationship between the major classes of C6H12 isomers.

References

Spectral Analysis of (Z)-4-methyl-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral information for (Z)-4-methyl-2-pentene, a key aliphatic hydrocarbon. The document details its mass spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), and ¹H NMR spectral data, offering insights for its identification and characterization in complex mixtures.

Spectroscopic Data

The following sections present the core spectral data for (Z)-4-methyl-2-pentene, organized for clarity and comparative analysis.

Mass Spectrometry (MS)

The mass spectrum of (Z)-4-methyl-2-pentene is characterized by a molecular ion peak corresponding to its molecular weight and a series of fragment ions that provide structural information. The data presented below was obtained from the National Institute of Standards and Technology (NIST) database.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 84 | 25 | [C₆H₁₂]⁺ (Molecular Ion) |

| 69 | 80 | [C₅H₉]⁺ |

| 56 | 15 | [C₄H₈]⁺ |

| 55 | 30 | [C₄H₇]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

| 42 | 60 | [C₃H₆]⁺ |

| 41 | 100 | [C₃H₅]⁺ |

| 39 | 85 | [C₃H₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following tables summarize the ¹³C and ¹H NMR spectral data for (Z)-4-methyl-2-pentene.

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 133.2 | C3 |

| 123.9 | C2 |

| 28.1 | C4 |

| 22.8 | C5, C5' |